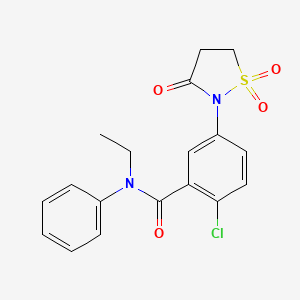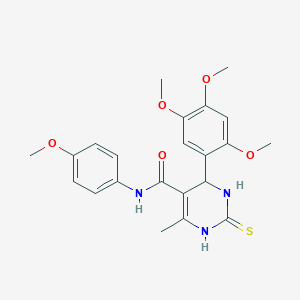![molecular formula C19H14N2O3 B4980507 1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4980507.png)
1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. This compound is a derivative of benzoquinoline, which is a heterocyclic aromatic compound that contains a quinoline ring fused with a benzene ring. The 3-nitrophenyl group in this compound plays a crucial role in its biological activity, and its synthesis and mechanism of action have been extensively studied.
Mécanisme D'action
The mechanism of action of 1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is not fully understood. However, it is believed to exert its biological activity by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication and transcription. In addition, it has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. Moreover, it has been found to inhibit the migration and invasion of cancer cells, which are essential steps in cancer metastasis. In addition, this compound has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one in lab experiments is its diverse biological activity. This compound has been found to possess anti-inflammatory, antimicrobial, and anticancer properties, making it a valuable tool for various research fields. Moreover, its synthesis method has been optimized to yield high purity and high yield of the compound, making it easily accessible for researchers. However, one of the limitations of using this compound is its toxicity. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one. One of the potential applications of this compound is in the development of new antimicrobial agents. Its potent antimicrobial activity against drug-resistant bacteria makes it a promising candidate for further research. Moreover, its anti-inflammatory and anticancer properties make it a potential therapeutic agent for various diseases. Further studies are needed to elucidate its mechanism of action and optimize its efficacy and safety for clinical use. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with enhanced biological activity.
In conclusion, 1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a compound that has gained significant attention in scientific research due to its diverse applications in various fields. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves the condensation of 3-nitrobenzaldehyde with 2-aminobenzophenone in the presence of acetic acid and ethanol. The reaction proceeds through a Schiff base intermediate, which is then reduced to form the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been extensively studied for its biological activity, including its anti-inflammatory, antimicrobial, and anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has shown promising antimicrobial activity against both gram-positive and gram-negative bacteria, including drug-resistant strains.
Propriétés
IUPAC Name |
1-(3-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-18-11-16(13-5-3-6-14(10-13)21(23)24)19-15-7-2-1-4-12(15)8-9-17(19)20-18/h1-10,16H,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULQVGXMYCRFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-cyclopentylpropanoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4980432.png)
![ethyl 4-[(4-phenyl-1-phthalazinyl)amino]benzoate](/img/structure/B4980444.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B4980452.png)
![2-(4-chlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4980459.png)
![4-methyl-N-(4-methylbenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4980464.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B4980472.png)
![1-[3-(4-ethoxyphenoxy)propyl]-4-methylpiperazine](/img/structure/B4980477.png)


![5-benzylidene-1-[4-(benzyloxy)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4980509.png)

![N~2~-(2,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4980532.png)
![4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4980540.png)